2,3,5-Trichloropyridine
Overview
Description
2,3,5-Trichloropyridine is a chemical compound with the empirical formula C5H2Cl3N . It is a halogenated heterocycle and is used as a biochemical reagent . It is a crystalline material and is useful as an intermediate for preparing various compounds having pesticidal activity .
Synthesis Analysis
2,3,5-Trichloropyridine can be synthesized by the direct reaction of pentachloropyridine or 2,3,5,6-tetrachloropyridine with metallic zinc in the presence of a strongly alkaline aqueous solution . It can also be used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids .Molecular Structure Analysis
The molecular weight of 2,3,5-Trichloropyridine is 182.44 . The SMILES string representation of its structure is Clc1cnc(Cl)c(Cl)c1 .Chemical Reactions Analysis
2,3,5-Trichloropyridine is reported to undergo nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate . It can also undergo a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids to produce 3,5-dichloro-2-arylpyridines .Physical And Chemical Properties Analysis
2,3,5-Trichloropyridine has a boiling point of 219 °C and a melting point of 46-50 °C . It is stable under normal conditions .Scientific Research Applications
Chemical Synthesis
2,3,5-Trichloropyridine is used in the synthesis of 3,5-dichloro-2-arylpyridines via a palladium acetate-catalyzed ligand-free Suzuki reaction with arylboronic acids . This reaction is highly efficient and environmentally benign, and it provides high yields of 3,5-dichloro-2-arylpyridines .
Nucleophilic Displacement Reaction
2,3,5-Trichloropyridine is reported to undergo a nucleophilic displacement reaction in ionic liquid to afford the corresponding 2-aryloxylpropionate . This reaction is a key step in the synthesis of various organic compounds .
Crystal Structure Analysis
The crystal structure of 2,3,5-trichloropyridine has been reported . The molecules of 2,3,5-trichloropyridine in the crystal are stacked along the short a axis and form a layer structure . This information is valuable for understanding the physical and chemical properties of the compound .
Micellar Electrokinetic Chromatography
The separation and migration behavior of 2,3,5-trichloropyridine has been studied by micellar electrokinetic chromatography . This technique is used to analyze the behavior of the compound in different environments .
Environmental Impact Study
2,3,5-Trichloropyridine is classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Eye Dam. 1 - Skin Sens. 1 . This information is crucial for assessing the environmental impact and safety measures needed when handling this compound .
Quantitative NMR Studies
Although not directly related to 2,3,5-Trichloropyridine, its close relative 3,4,5-Trichloropyridine may be employed as a secondary standard in quantitative NMR (qNMR) studies . It’s plausible that 2,3,5-Trichloropyridine could have similar applications in qNMR studies.
Safety And Hazards
2,3,5-Trichloropyridine is harmful to aquatic life with long-lasting effects . It is classified as Acute Tox. 3 Oral, Aquatic Chronic 3, Eye Dam. 1, and Skin Sens. 1 . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .
properties
IUPAC Name |
2,3,5-trichloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3N/c6-3-1-4(7)5(8)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLIIAKAAMFCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166952 | |
Record name | Pyridine, 2,3,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trichloropyridine | |
CAS RN |
16063-70-0 | |
Record name | 2,3,5-Trichloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16063-70-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,3,5-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2,3,5-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-trichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.878 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,5-TRICHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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